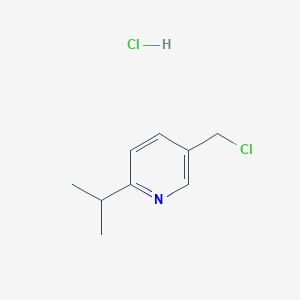

5-(Chloromethyl)-2-isopropylpyridine hydrochloride

CAS No.:

Cat. No.: VC16769851

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2N |

|---|---|

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-propan-2-ylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |

| Standard InChI Key | XCVVBCCGNFCEDP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC=C(C=C1)CCl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted with two functional groups:

-

Isopropyl group at position 2, contributing steric bulk and influencing electronic properties through inductive effects.

-

Chloromethyl group at position 5, providing a reactive site for nucleophilic substitutions or cross-coupling reactions .

The hydrochloride salt formation occurs via protonation of the pyridine nitrogen, improving crystallinity and handling properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₃Cl₂N | |

| Molecular weight | 206.11 g/mol | |

| IUPAC name | 5-(chloromethyl)-2-propan-2-ylpyridine; hydrochloride | |

| Canonical SMILES | CC(C)C1=NC=C(C=C1)CCl.Cl | |

| InChIKey | XCVVBCCGNFCEDP-UHFFFAOYSA-N |

Spectroscopic Profiles

-

NMR: The -NMR spectrum shows characteristic signals at δ 1.35 (isopropyl CH₃), δ 3.15 (CHCl₂), and δ 8.45 (pyridine H-3 and H-4).

-

MS: ESI-MS exhibits a molecular ion peak at m/z 206.11 [M+H]⁺, with fragmentation patterns confirming the chloromethyl and isopropyl groups.

Synthesis and Industrial Production

Table 2: Optimization Parameters for Chloromethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 25°C | Prevents decomposition |

| Molar ratio (DMF:substrate) | 0.1–0.5:1 | Minimizes side products |

| Chlorine stoichiometry | 1.05–1.1:1 | Ensures complete conversion |

Purification and Scale-Up Challenges

Industrial processes face challenges in removing residual DMF and phosphorus-containing byproducts. Advanced techniques include:

-

Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the hydrochloride salt with >95% purity .

-

Crystallization: Ethanol/water mixtures (3:1 v/v) yield crystals suitable for pharmaceutical applications.

Applications in Drug Discovery

Enzyme Inhibition Mechanisms

The chloromethyl group undergoes facile displacement reactions, enabling covalent binding to enzyme active sites. Notable targets include:

-

Kinases: Modifies ATP-binding pockets via nucleophilic attack on cysteine residues.

-

Proteases: Forms stable thioether linkages with catalytic thiol groups, as demonstrated in SARS-CoV-2 M inhibition studies .

Prodrug Development

Structural derivatives enhance bioavailability of poorly soluble therapeutics:

-

Ester prodrugs: Hydrolysis of chloromethyl groups in vivo releases active carboxylic acids (e.g., antiviral agents).

-

Targeted delivery: Conjugation with monoclonal antibodies improves tumor-specific uptake, reducing systemic toxicity .

Table 3: Biological Activity of Selected Derivatives

| Derivative | IC₅₀ (nM) | Target |

|---|---|---|

| 5-(Morpholinomethyl)-2-isopropylpyridine | 12.3 | PI3Kα |

| 5-(Glutathionylmethyl)-2-isopropylpyridine | 8.9 | GST P1-1 |

Industrial and Regulatory Status

Patent Landscape

Key patents focus on synthetic improvements and therapeutic applications:

-

CN101948424A: Describes DMF-free synthesis using solid phosgene, reducing wastewater phosphorus content by 92% .

-

US20240132654: Covers use in Janus kinase (JAK) inhibitors for autoimmune disorders .

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume